In-Depth Technical Guide: Molecular Structure, Weight, and Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine
In-Depth Technical Guide: Molecular Structure, Weight, and Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine
Topic: Molecular structure and weight of 4-Chloro-6-(oxan-4-yloxy)pyrimidine Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.
Executive Summary
4-Chloro-6-(oxan-4-yloxy)pyrimidine (CAS: 1251375-71-9) represents a critical heterocyclic scaffold in medicinal chemistry, particularly within the domain of kinase inhibitor discovery. As a functionalized pyrimidine, it serves as a "linchpin" intermediate, offering two distinct electrophilic sites—the C4-chlorine and the pyrimidine nitrogen atoms—alongside a solubilizing tetrahydropyranyl ether moiety.
This guide provides a rigorous analysis of its physicochemical identity, structural properties, and a standardized protocol for its synthesis, designed to ensure high purity and mono-substitution selectivity.
Molecular Identity & Physicochemical Profile[1][2][3][4]
The precise characterization of 4-Chloro-6-(oxan-4-yloxy)pyrimidine is fundamental for stoichiometric calculations in downstream functionalization.
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 4-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyrimidine |
| Common Name | 4-Chloro-6-(oxan-4-yloxy)pyrimidine |
| CAS Registry Number | 1251375-71-9 |
| SMILES | ClC1=CC(OC2CCOCC2)=NC=N1 |
| InChI Key | JBBCTAXBMXZBPK-UHFFFAOYSA-N |
Molecular Weight & Elemental Analysis
The molecular weight is calculated based on standard atomic weights (IUPAC 2021).
| Element | Count | Atomic Weight | Contribution |
| Carbon (C) | 9 | 12.011 | 108.099 |
| Hydrogen (H) | 11 | 1.008 | 11.088 |
| Chlorine (Cl) | 1 | 35.450 | 35.450 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Oxygen (O) | 2 | 15.999 | 31.998 |
| Total MW | -- | -- | 214.65 g/mol |
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Monoisotopic Mass: 214.0509 Da[1]
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Exact Mass: 214.050905 Da
Structural Analysis & Reactivity Logic
Understanding the electronic distribution within the molecule is prerequisite to designing successful reaction pathways.
The Pyrimidine Core
The pyrimidine ring is electron-deficient (π-deficient), making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).
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C4/C6 Positions: These positions are activated by the inductive and mesomeric electron-withdrawing effects of the ring nitrogens. In the starting material (4,6-dichloropyrimidine), both positions are equivalent.
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The Chlorine Substituent: Acts as a good leaving group. Once the first substitution occurs (installing the ether), the remaining chlorine at C4 becomes slightly less reactive due to the electron-donating resonance effect of the newly added oxygen atom, but it remains sufficiently electrophilic for subsequent amination or coupling reactions.
The Tetrahydropyran (Oxane) Moiety
The oxan-4-yloxy group is a saturated ether.
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Role: It enhances the solubility of the final drug candidate in polar media and often improves metabolic stability compared to flexible alkyl chains.
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Conformation: The tetrahydropyran ring typically adopts a chair conformation, which projects the pyrimidine ether linkage into an equatorial or axial position depending on steric interactions, though equatorial is energetically favored.
Synthesis Pathway[5][6][7][8][9][10]
The synthesis relies on a controlled SNAr reaction. The challenge is mono-selectivity . 4,6-Dichloropyrimidine has two identical reactive sites. To prevent the formation of the 4,6-bis(oxan-4-yloxy) byproduct, stoichiometry and temperature control are paramount.
Reaction Logic
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Deprotonation: Tetrahydro-2H-pyran-4-ol is deprotonated by a strong base (NaH) to generate the more nucleophilic alkoxide.
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Addition-Elimination: The alkoxide attacks C4/C6 of the pyrimidine. The Meisenheimer complex forms and collapses, expelling the chloride ion.
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Selectivity Control: Low temperature (0 °C) and a strict 1:1 stoichiometric ratio favor the mono-substituted product.
Visualization of Synthesis Logic
Figure 1: Reaction pathway highlighting the critical mono-substitution step and potential bis-substitution side reaction.
Standardized Experimental Protocol
Objective: Synthesis of 4-Chloro-6-(oxan-4-yloxy)pyrimidine on a 10 mmol scale.
Reagents & Materials
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4,6-Dichloropyrimidine (1.49 g, 10.0 mmol)
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Tetrahydro-2H-pyran-4-ol (1.02 g, 10.0 mmol)
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Sodium Hydride (60% dispersion in mineral oil) (0.44 g, 11.0 mmol)
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Tetrahydrofuran (THF), anhydrous (50 mL)
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Ammonium Chloride (sat. aq.) for quenching
Step-by-Step Methodology
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Alkoxide Formation:
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To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add NaH (1.1 eq).
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Wash NaH with dry hexane (2 x 5 mL) if mineral oil removal is desired (optional but recommended for easier workup).
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Add anhydrous THF (20 mL) and cool the suspension to 0 °C in an ice bath.
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Add Tetrahydro-2H-pyran-4-ol (1.0 eq) dropwise (dissolved in 5 mL THF if viscous). Stir for 30 minutes at 0 °C until hydrogen evolution ceases.
-
-
Nucleophilic Substitution (SNAr):
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In a separate flask, dissolve 4,6-Dichloropyrimidine (1.0 eq) in anhydrous THF (20 mL).
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Crucial Step: Slowly transfer the alkoxide solution into the pyrimidine solution via cannula or dropping funnel over 20–30 minutes at 0 °C. Note: Adding the alkoxide to the electrophile keeps the electrophile in excess initially, favoring mono-substitution.
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Allow the reaction to warm to room temperature slowly and stir for 4–6 hours.
-
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Monitoring:
-
Monitor via TLC (Hexane:Ethyl Acetate, 3:1) or LC-MS.[2] Look for the disappearance of the starting dichloride and the appearance of the product (MW 214).
-
-
Workup & Purification:
-
Quench the reaction carefully with saturated aqueous NH4Cl (10 mL).
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).
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Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.
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Purification: Purify the residue via silica gel flash chromatography.[3] Elute with a gradient of 0–30% EtOAc in Hexanes. The bis-substituted byproduct is more polar and will elute later.
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Analytical Validation
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1H NMR (400 MHz, CDCl3): Expect a singlet around δ 8.6 ppm (H-2 pyrimidine), a singlet around δ 6.8 ppm (H-5 pyrimidine), and multiplets for the tetrahydropyran ring (δ 5.3 for the methine proton adjacent to oxygen, and 3.5–4.0 / 1.6–2.0 for methylene protons).
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LC-MS: Target mass [M+H]+ = 215.1.
Applications in Drug Discovery[3]
This scaffold is primarily used as an intermediate for:
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Kinase Inhibitors: The remaining chlorine at C4 is displaced by amines (e.g., anilines or aliphatic amines) to generate libraries of ATP-competitive inhibitors.
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PROTAC Linkers: The ether oxygen provides a stable anchor point for attaching linker chains in protein degradation chimeras.
References
-
PubChem. (2025).[4][5] Compound Summary: 4-chloro-6-(oxan-4-yloxy)pyrimidine.[1][6][7] National Library of Medicine. Retrieved from [Link]
Sources
- 1. PubChemLite - 4-chloro-6-(oxan-4-yloxy)pyrimidine (C9H11ClN2O2) [pubchemlite.lcsb.uni.lu]
- 2. 1341312-38-6|4-Chloro-6-((tetrahydrofuran-3-yl)oxy)pyrimidin-5-amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Chloro-6-(4-methoxyphenoxy)pyrimidine | C11H9ClN2O2 | CID 11637266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H6ClN3 | CID 335407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 4-Chloro-6-(oxan-4-yloxy)pyrimidine | CymitQuimica [cymitquimica.com]
